1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone
Description
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone is a pyridine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 3-position of the pyridine ring and an acetyl group (-COCH₃) at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)6-2-3-12-4-7(6)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVNZLXMNYEVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245522-62-6 | |
| Record name | 1-[3-(trifluoromethyl)pyridin-4-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone typically involves the following steps:
Fluorination of Pyridine Derivatives: The process begins with the fluorination of pyridine derivatives to introduce the trifluoromethyl group.
Acylation Reaction: The next step involves the acylation of the fluorinated pyridine derivative.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex structures
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Structural Features
- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone: Differs in the position of the -CF₃ group (2-position vs. 3-position), resulting in altered electronic effects and steric hindrance. Structural similarity score: 0.69 .
- 1-[3-(6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)phenyl]ethanone: Incorporates a dimethylamino (-N(CH₃)₂) group and a phenyl spacer, enhancing solubility and π-π stacking interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | pKa | Density (g/cm³) |
|---|---|---|---|---|---|
| 1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone | 189.13 | Not reported | Not reported | Not reported | Not reported |
| 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone | 189.13 | Not reported | Not reported | Not reported | Not reported |
| 1-[3-(6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)phenyl]ethanone | 308.30 | Not reported | 444.5 (predicted) | 3.53 | 1.228 |
| 1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone | 267.04 | Not reported | 258.8 (predicted) | Not reported | 1.564 |
- The dimethylamino derivative (308.30 g/mol) has a significantly higher predicted boiling point (444.5°C) compared to the brominated analog (258.8°C), likely due to increased molecular weight and hydrogen-bonding capacity .
- Density variations (1.228 vs. 1.564 g/cm³) reflect differences in packing efficiency and substituent bulkiness .
Biological Activity
1-(3-(Trifluoromethyl)pyridin-4-yl)ethanone, a compound characterized by its trifluoromethyl group attached to a pyridine ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Recent studies have indicated that this compound possesses notable antimicrobial activity. Research highlights include:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential compared to established antibiotics like ciprofloxacin .
The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary findings suggest:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes critical for bacterial survival and replication.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.12 | Highly Active |
| Escherichia coli | 12.5 | Moderately Active |
These findings underscore the compound's potential as a lead candidate for developing new antimicrobial agents.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanisms through which this compound exerts its biological effects. Key insights included:
- Biochemical Assays : Enzyme assays demonstrated that the compound inhibits key metabolic pathways in bacteria.
- Cellular Studies : Microscopy techniques revealed morphological changes in bacterial cells treated with the compound, consistent with membrane disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
